Cas no 170713-44-7 ((+)-Sesamin monocatechol)

(+)-Sesamin monocatechol structure
(+)-Sesamin monocatechol structure
Productnaam:(+)-Sesamin monocatechol
CAS-nummer:170713-44-7
MF:C19H18O6
MW:342.3426
CID:5064862
PubChem ID:46917407

(+)-Sesamin monocatechol Chemische en fysische eigenschappen

Naam en identificatie

    • Sesamin monocatechol
    • (+)-Demethylpiperitol
    • (+)-sesamin monocatechol
    • F8YB79JA5A
    • (1r,2s,5r,6s)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3,3,0]octane
    • Demethylpiperitol
    • C21801
    • 1,2-Benzenediol, 4-((1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6
    • 170713-44-7
    • 4-[(1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol
    • 4-((1S,3aR,4S,6aR)-4-(1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-1,2-benzenediol
    • CHEBI:136542
    • epi-Sesamin Monocatechol
    • 1,2-BENZENEDIOL, 4-(4-(1,3-BENZODIOXOL-5-YL)TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1-YL)-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
    • UNII-F8YB79JA5A
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • SCHEMBL14187856
    • CHEMBL1688934
    • (+)-Sesamin monocatechol
    • Inchi: 1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1
    • InChI-sleutel: CGEORJKFOZSMEZ-MBZVMHRFSA-N
    • LACHT: O1C([H])([H])[C@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])OC([H])([H])[C@]2([H])[C@@]1([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2

Berekende eigenschappen

  • Exacte massa: 342.11033829g/mol
  • Monoisotopische massa: 342.11033829g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 487
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 77.4

Artikelen aanbevelen

Aanbevolen leveranciers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd